Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
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Overview
Description
Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is an organic compound known for its unique chemical structure and properties. It is a derivative of anthraquinone, which is an aromatic organic compound. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. One common method includes the sulfonation of anthraquinone followed by the introduction of an amino group. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The amino and sulphonate groups can participate in substitution reactions, often facilitated by acidic or basic conditions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: The compound can act as a fluorescent marker in biological assays, aiding in the visualization of cellular components.
Medicine: Research has explored its potential as an anticancer agent, leveraging its ability to interact with DNA and inhibit cell proliferation.
Industry: It is utilized in the production of light-sensitive materials and as a component in certain types of sensors .
Mechanism of Action
The mechanism by which sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can form reactive oxygen species (ROS) under certain conditions, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate can be compared with other anthraquinone derivatives such as:
Anthraquinone: The parent compound, used widely in dye production and as a precursor for other derivatives.
1-amino-4-hydroxyanthraquinone: Known for its use in dyeing textiles and as a pigment.
9,10-dihydroanthracene-9,10-α,β-succinimide: Studied for its anti-inflammatory and cytotoxic properties
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
85153-24-8 |
---|---|
Molecular Formula |
C14H8NNaO5S |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
sodium;8-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H9NO5S.Na/c15-11-3-1-2-9-12(11)14(17)10-6-7(21(18,19)20)4-5-8(10)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1 |
InChI Key |
XKIMJXDZKINLLY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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